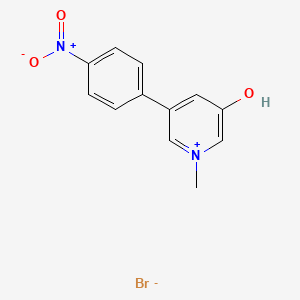
3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide is a heterocyclic organic compound that features a pyridinium core substituted with a hydroxy group, a methyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the nitration of pyridine to form nitropyridine, followed by subsequent reactions to introduce the hydroxy and methyl groups. The final step involves the formation of the pyridinium ion by reacting with a bromide source .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization of pyridine derivatives. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-methylpyridinium bromide
- 3-Hydroxy-1-methyl-5-phenylpyridin-1-ium bromide
- 3-Hydroxy-1-methyl-5-(4-chlorophenyl)pyridin-1-ium bromide
Uniqueness
3-Hydroxy-1-methyl-5-(4-nitrophenyl)pyridin-1-ium bromide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles .
Properties
CAS No. |
62215-02-5 |
|---|---|
Molecular Formula |
C12H11BrN2O3 |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
1-methyl-5-(4-nitrophenyl)pyridin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C12H10N2O3.BrH/c1-13-7-10(6-12(15)8-13)9-2-4-11(5-3-9)14(16)17;/h2-8H,1H3;1H |
InChI Key |
ZZYSAGYSVMXNEY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=CC(=C1)O)C2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















